1-Cyclohexene-1-carboxylic acid, 5,5-dimethyl-
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Overview
Description
1-Cyclohexene-1-carboxylic acid, 5,5-dimethyl- is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexene, featuring a carboxylic acid group and two methyl groups at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexene-1-carboxylic acid, 5,5-dimethyl- can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 5,5-dimethyl-1,3-cyclohexanedione with a suitable reagent can yield the desired compound. The reaction conditions typically involve heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 1-Cyclohexene-1-carboxylic acid, 5,5-dimethyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexene-1-carboxylic acid, 5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
1-Cyclohexene-1-carboxylic acid, 5,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexene-1-carboxylic acid, 5,5-dimethyl- involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The presence of the cyclohexene ring and methyl groups can affect the compound’s steric and electronic properties, modulating its behavior in chemical reactions and biological systems.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: A similar compound with a saturated cyclohexane ring instead of a cyclohexene ring.
1-Methyl-1-cyclohexanecarboxylic acid: A structural analog with a methyl group at the 1-position.
3-Cyclohexene-1-carboxylic acid: A compound with the carboxylic acid group at a different position on the cyclohexene ring.
Uniqueness: 1-Cyclohexene-1-carboxylic acid, 5,5-dimethyl- is unique due to the presence of two methyl groups at the 5-position, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other cyclohexene derivatives and can lead to different applications and behaviors in various contexts.
Properties
IUPAC Name |
5,5-dimethylcyclohexene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-9(2)5-3-4-7(6-9)8(10)11/h4H,3,5-6H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFFNEGDOLEQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=C(C1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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